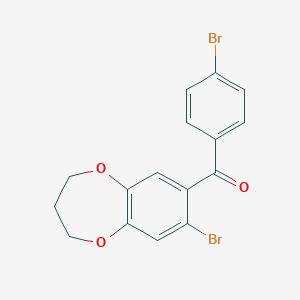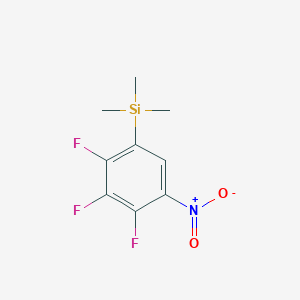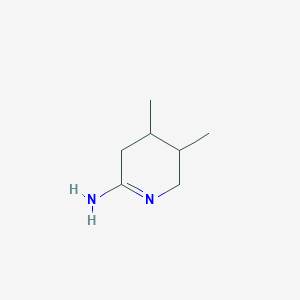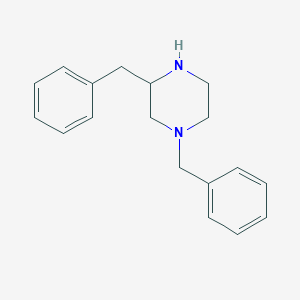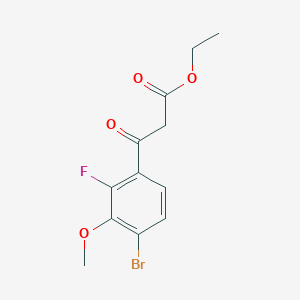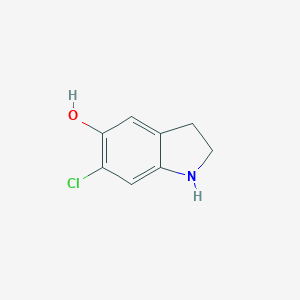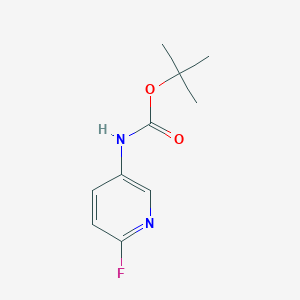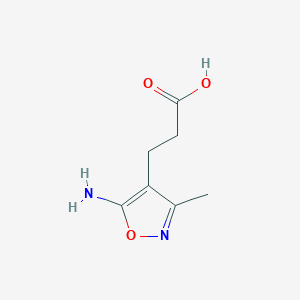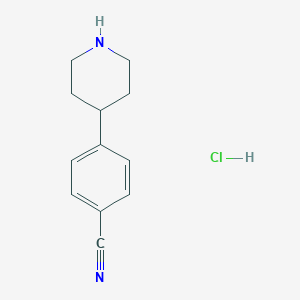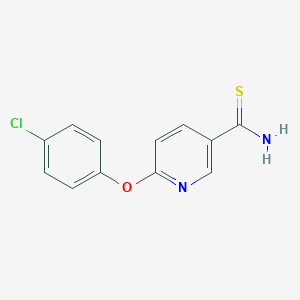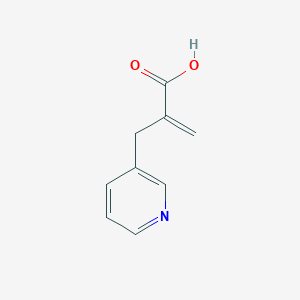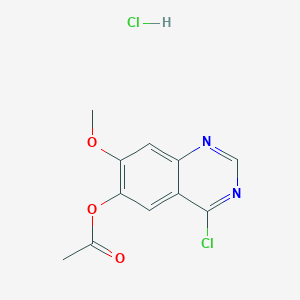
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring (Cai et al., 2019). Another approach for synthesizing a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate (Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography is often used to determine the molecular structure of quinazoline derivatives. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed that it crystallizes in the orthorhombic system with space group Pbca. The molecule is structured into a three-dimensional architecture via weak N–H…N hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and halogenation. These reactions are crucial for modifying the structure of quinazoline derivatives to enhance their biological activities or to study their chemical properties. The synthesis processes often involve the use of protective groups during the nitration and reduction steps, as seen in the synthesis of derivatives like 4-chloro-7-methoxy-6-pivalamidoquinazoline (Yao-wu, 2008).
Physical Properties Analysis
The physical properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The presence of chloro and methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents. These properties are essential for determining the compound's suitability in different pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride in drug development. Its ability to interact with various enzymes or receptors is influenced by the functional groups present on the quinazoline ring.
For more in-depth information on the synthesis, structure, and properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride and related compounds, these references provide a solid foundation: (Cai et al., 2019), (Wang et al., 2015), (Yao-wu, 2008).
Applications De Recherche Scientifique
Antimalarial and Antimicrobial Properties
- Chloroquine and its derivatives, including related quinoline compounds, have been studied extensively for their antimalarial effects. The repurposing of chloroquine-based compounds for various infectious and non-infectious diseases highlights the chemical's versatile biological activities. Research has explored novel compounds based on the chloroquine scaffold, investigating their potential therapeutic applications beyond malaria, including antimicrobial and antiviral effects (Njaria et al., 2015).
Autoimmune Disorders
- Chloroquine and hydroxychloroquine, which are related to the quinoline family, have been used as immunosuppressive drugs to manage autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their efficacy in reducing disease progression and the dosage of corticosteroids has been documented, demonstrating their clinical utility in modifying the course of autoimmune diseases (Taherian et al., 2013).
Cancer Therapy
- Efforts to repurpose chloroquine-containing compounds in cancer therapy have focused on understanding the biochemical properties of these antimalarials and their impact on cancer cell proliferation. The development of 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy represents an innovative approach to leveraging the antimalarial's pharmacological actions for cancer treatment (Njaria et al., 2015).
Antioxidant Activity
- The antioxidant properties of chloroquine and its analogs have been explored in various studies, revealing their potential in reducing oxidative stress and preventing cellular damage. This aspect of chloroquine-related compounds underscores the broad spectrum of biological activities that these molecules possess, beyond their antimalarial action (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride | |
CAS RN |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
